molecular formula C23H26N2O2S B2921295 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline CAS No. 872208-44-1

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Cat. No.: B2921295
CAS No.: 872208-44-1
M. Wt: 394.53
InChI Key: CPBFZGWTFKOQHS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.
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Scientific Research Applications

Mutagenicity Studies

Research has indicated that derivatives of quinoline compounds, including those with methyl substitutions, play a significant role in mutagenicity studies. For instance, 2-Amino-3-methylimidazo[4,5-f]quinoline, a potent mutagen isolated from broiled sardines, and its derivatives have shown significant mutagenic activity in tests with Salmonella typhimurium (Nagao et al., 1981). This suggests potential implications for studying the mutagenic effects of similar compounds like 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline.

Cytotoxic Activity

Compounds with structural similarities to this compound have been studied for their cytotoxic activities. For example, derivatives of benzo[b][1,6]naphthyridines, which share a quinoline core, have shown potent cytotoxicity against various cancer cell lines (Deady et al., 2003). This indicates a potential for similar compounds to be explored in cancer research.

New Reaction Types

Quinoline derivatives have been fundamental in discovering new types of chemical reactions. For instance, the reaction of dimethylsulfonium acetylcarbamoylmethylide with quinoline 1-oxide has led to the formation of new compounds, illustrating the versatility of quinoline derivatives in organic synthesis (Kinoshita et al., 1980).

Photochemical Reactions

The photochemical behavior of compounds similar to this compound, such as 2-(dimethylcarbamoyl)quinolines, has been studied, revealing interesting photochemical reactions and the formation of various products under different atmospheric conditions (Ono & Hata, 1983).

Heterocyclic Amine Mutagenesis

Studies have also focused on the mutagenic and carcinogenic properties of heterocyclic amines, including quinoline derivatives, especially in the context of their formation during the cooking of meats and their potential implications in human health (Schut & Snyderwine, 1999).

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-16-10-12-25(13-11-16)23-20-6-4-5-7-21(20)24-15-22(23)28(26,27)19-9-8-17(2)18(3)14-19/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBFZGWTFKOQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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